Monodesmethyl sumatriptan
Overview
Description
Monodesmethyl sumatriptan (MDS) is an active metabolite of sumatriptan, a drug commonly used to treat migraines. MDS has been studied extensively for its potential use in treating neurological disorders, including migraines, stroke, and epilepsy.
Scientific Research Applications
Differential Distribution of 5HT Receptors and Implications for Antimigraine Drugs Monodesmethyl sumatriptan's effectiveness as an antimigraine agent is partly due to its action as a 5HT1B/1D-receptor agonist. Research highlights its dual mechanism: vasoconstriction of cranial blood vessels and inhibition of vasoactive neuropeptides release from trigeminal sensory fibers. A study employing 5HT1D- and 5HT1B-receptor-specific antibodies revealed a differential distribution of these receptors in the human trigemino-cerebrovascular system. Such findings are pivotal for designing new antimigraine drugs, suggesting that targeting these receptors could enhance therapeutic efficacy (Longmore et al., 1997).
Brain Monoamines Modulation and Acute Migraine Treatment Another dimension of sumatriptan's application is its effect on brain monoamines, an area previously unexplored. A study on rats investigated sumatriptan's impact on dopamine and serotonin levels in various brain regions following administration. This research provides insights into the drug's mechanism of action at the neurological level, offering a foundation for understanding how sumatriptan can alleviate migraine symptoms by modulating neurotransmitter levels (Mitsikostas et al., 1996).
Sumatriptan A Receptor-Targeted Treatment for Migraine
Sumatriptan represents the advent of a molecular era in migraine treatment, being the first medication to exhibit receptor-selective properties. Its efficacy in relieving headache, nausea, and photophobia in acute migraine patients is attributed to its selective agonist properties at the 5-HT1-like receptor. This review summarizes the drug's mechanism of action and clinical experiences, underscoring the significance of receptor-targeted therapies in managing migraine symptoms (Moskowitz & Cutrer, 1993).
Vascular Effects and Coronary Circulation Research into sumatriptan's effects on coronary artery dimensions and central haemodynamics revealed significant increases in systemic and pulmonary arterial pressures following administration. This study, which used digital subtraction angiography and invasive haemodynamic monitoring, demonstrates sumatriptan's vasoactive properties beyond its migraine-relieving effects. Understanding these effects is crucial for assessing the drug's safety and potential cardiovascular risks (Macintyre et al., 1992).
Mechanism of Action
Target of Action
Monodesmethyl sumatriptan, like sumatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) . These receptors are primarily found on intracranial blood vessels and sensory nerves of the trigeminal system .
Mode of Action
Upon binding to its targets, this compound causes vasoconstriction of the intracranial blood vessels . It also reduces neurogenic inflammation associated with antidromic neuronal transmission . These actions correlate with the relief of migraine, which is the primary therapeutic use of sumatriptan .
Biochemical Pathways
This compound is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . This is different from the usual cytochrome P450 (CYP)-mediated demethylation seen in similar structural elements .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of sumatriptan. Sumatriptan is known to undergo extensive first-pass metabolism following oral administration . It is primarily metabolized in the liver to an indole acetic acid metabolite, which is inactive and then undergoes ester glucuronide conjugation . The drug is excreted in the urine and feces .
Result of Action
The vasoconstriction of intracranial blood vessels and reduction of neurogenic inflammation brought about by this compound result in the relief of migraine symptoms . This includes the alleviation of headache, nausea, photophobia, and phonophobia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and dissolution rate can be significantly improved by inclusion in cyclodextrins, which can enhance its pharmacological response . Additionally, the drug’s metabolism can be affected by the presence of other medications, particularly those that inhibit or induce CYP enzymes .
Biochemical Analysis
Biochemical Properties
Monodesmethyl sumatriptan interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6 . These enzymes convert this compound into N-desmethyl sumatriptan, which is further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6 .
Cellular Effects
This compound influences cell function by interacting with serotonin receptors in the brain . It induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . These actions have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to serotonin receptors, leading to vasoconstriction and reduced inflammation . Additionally, it inhibits or activates certain enzymes, such as CYP1A2, CYP2C19, and CYP2D6 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like CYP1A2, CYP2C19, and CYP2D6, which play a role in its metabolism
properties
IUPAC Name |
N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVAJYBEHCVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237425 | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88919-51-1 | |
Record name | Monodesmethyl sumatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODESMETHYL SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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